molecular formula C22H24N2O4S B2373095 Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate CAS No. 1026373-65-8

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Cat. No. B2373095
CAS RN: 1026373-65-8
M. Wt: 412.5
InChI Key: YGUZHFKNMKTWIN-HMMYKYKNSA-N
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Description

The compound “Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate” is a Schiff base, which has a substituted aromatic ring at both ends of the azomethine linkage . It’s also mentioned that there is an intramolecular hydrogen bond between the hydroxy group (donor) and the N atom of the azomethine linkage .


Synthesis Analysis

The compound was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent . The crude was recrystallized from a hexane-ethanol mixture yielding a colorless crystal .


Molecular Structure Analysis

The molecular structure of the compound involves a substituted aromatic ring at both ends of the azomethine linkage . There is an intramolecular hydrogen bond between the hydroxy group (donor) and the N atom of the azomethine linkage .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .

Scientific Research Applications

Anti-Doping Analysis: Erythropoietin (EPO) Detection

Background: Erythropoietin (EPO) is a hormone involved in red blood cell production. Detecting synthetic EPO (doping) is crucial in sports and anti-doping efforts.

Role of Sialic Acid Residues: “Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate” could be relevant due to its structural aspects. Investigating sialic acid residues in EPO’s isoelectric profiles (both recombinant and natural urinary EPO) may aid in anti-doping analytical methods .

Mechanism of Action

The gastroprotective effect of the compound may be attributed to antioxidant activity, increased gastric wall mucus, pH level of gastric contents, SOD activity, decrease in MDA level, ulcer area, flattening of gastric mucosa, reduction of edema and leucocyte infiltration of the submucosal layer, increased PAS staining, up-regulation of Hsp70 protein and suppressed expression of Bax .

properties

IUPAC Name

ethyl 3-[[(E)-2-(4-tert-butylphenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-5-28-21(25)16-7-6-8-18(13-16)24-15-20(14-23)29(26,27)19-11-9-17(10-12-19)22(2,3)4/h6-13,15,24H,5H2,1-4H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZHFKNMKTWIN-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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